(5Z)-5-[4-(methylsulfanyl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with a methylsulfanyl group, a propyl group, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with 3-propyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone core can be reduced to an imidazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where the methylsulfanyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Imidazolidine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Oxidative Stress: Generating reactive oxygen species that can damage cellular components, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(5Z)-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific structural features, such as the combination of a methylsulfanyl group, a propyl group, and an imidazolidinone core. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2OS2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H16N2OS2/c1-3-8-16-13(17)12(15-14(16)18)9-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,18)/b12-9- |
InChI Key |
QQDPCSBPGBBZIH-XFXZXTDPSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)SC)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)SC)NC1=S |
Origin of Product |
United States |
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